Chemical structure and physical properties of Methyl 2-chloro-2-(naphthalen-1-yl)acetate
Chemical structure and physical properties of Methyl 2-chloro-2-(naphthalen-1-yl)acetate
Executive Summary & Structural Significance
In the landscape of modern drug development and organic synthesis, α -chloro esters serve as highly versatile electrophilic hubs. Methyl 2-chloro-2-(naphthalen-1-yl)acetate (CAS: 1250731-69-1) is a prime example of such a building block[1]. Structurally, it features a stereogenic center at the α -carbon, flanked by a methyl ester, a reactive chlorine atom, and a sterically demanding 1-naphthyl group.
For medicinal chemists, the 1-naphthyl moiety provides essential lipophilicity and π−π stacking capabilities often required for target protein binding, while the α -chloro group acts as a prime leaving group for subsequent SN2 functionalization. This technical whitepaper outlines the physicochemical properties, mechanistic rationale for its synthesis, and self-validating experimental protocols required to handle and synthesize this compound effectively.
Physicochemical Profiling
Understanding the physical parameters of Methyl 2-chloro-2-(naphthalen-1-yl)acetate is critical for predicting its behavior in biphasic reaction setups and chromatographic purifications. The compound is highly lipophilic and possesses no hydrogen bond donors, making it readily soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, and toluene) but susceptible to slow hydrolysis in aqueous base.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 2-chloro-2-(naphthalen-1-yl)acetate |
| CAS Number | 1250731-69-1[1] |
| Molecular Formula | C13H11ClO2[2] |
| Molecular Weight | 234.68 g/mol [1] |
| InChI Key | YONDHNJWRATMAW-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC(=O)C(Cl)C1=CC=CC2=CC=CC=C21[3] |
| LogP (Predicted) | ~3.38[3] |
Mechanistic Principles of α -Halogenation
Direct halogenation of ester enolates can be challenging due to competing side reactions (such as Claisen condensations) and the difficulty of generating a stable enolate in the presence of electrophilic halogens. To achieve high-fidelity α -chlorination, we rely on the mechanistic principles underlying the Hell-Volhard-Zelinsky (HVZ) reaction [4] and its modern variants.
The Causality of Reagent Selection: Carboxylic acids inherently resist direct α -halogenation because the base or catalyst preferentially deprotonates the acidic carboxyl proton rather than the α -proton, preventing enol formation[5]. By first converting 2-(naphthalen-1-yl)acetic acid into its corresponding acyl chloride , we eliminate the acidic proton. More importantly, acyl chlorides have a significantly higher equilibrium concentration of their enol tautomers compared to esters or free acids[5]. This enol intermediate is highly nucleophilic and readily attacks electrophilic chlorine sources like N-Chlorosuccinimide (NCS) or Sulfuryl Chloride ( SO2Cl2 ).
Synthesis workflow for Methyl 2-chloro-2-(naphthalen-1-yl)acetate via acyl chloride.
Validated Experimental Protocol
The following three-step, one-pot methodology is designed as a self-validating system . Each phase contains explicit analytical checkpoints to ensure the reaction trajectory is strictly maintained.
Step 1: Acyl Chloride Formation
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Setup: Charge a flame-dried, argon-purged round-bottom flask with 2-(naphthalen-1-yl)acetic acid (1.0 equiv) and anhydrous dichloromethane (DCM).
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Activation: Add Thionyl chloride ( SOCl2 , 1.5 equiv) dropwise at 0°C, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 equiv). DMF acts as a Vilsmeier-Haack catalyst to accelerate the conversion.
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Self-Validation Checkpoint: Warm to room temperature. The reaction progress is physically validated by the cessation of SO2 and HCl gas evolution. To analytically validate, quench a 10 μ L aliquot in 1 mL of methanol; GC-MS must show >95% conversion to the methyl ester mass ( m/z 200) before proceeding.
Step 2: α -Chlorination
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Halogenation: To the crude acyl chloride solution, add Sulfuryl Chloride ( SO2Cl2 , 1.1 equiv) dropwise. SO2Cl2 is selected over Cl2 gas for its controlled release of electrophilic chlorine, drastically reducing the risk of α,α -dichlorination[5].
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Heating: Heat the mixture to a gentle reflux (40°C in DCM) for 2-4 hours.
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Self-Validation Checkpoint: Quench a small aliquot in methanol and analyze via 1H -NMR. The protocol is validated when the singlet corresponding to the α−CH2 protons (~4.0 ppm) completely disappears, replaced by a new downfield singlet for the chiral α−CH proton (~5.8 ppm).
Step 3: Methanolysis (Esterification)
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Quenching: Cool the reaction mixture to 0°C. Add anhydrous methanol (3.0 equiv) dropwise. The low temperature is critical to control the exothermic solvolysis and prevent degradation of the newly formed α -chloro stereocenter.
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Workup: Evaporate the volatiles under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3 to neutralize residual acid.
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Self-Validation Checkpoint: Final TLC (Hexanes/EtOAc 9:1) will reveal a single new spot with a higher Rf than the starting acid. LC-MS will confirm the target compound with an [M+H]+ peak at m/z 235.0 (accounting for the 35Cl isotope)[2].
Downstream Applications in Drug Development
In medicinal chemistry, Methyl 2-chloro-2-(naphthalen-1-yl)acetate is rarely the final API; rather, it is a linchpin intermediate. The α -chloro group is highly susceptible to SN2 displacement due to the adjacent carbonyl group (which lowers the LUMO energy of the C-Cl bond) and the stabilizing effect of the naphthyl ring on the transition state.
By reacting this compound with various nucleophiles, researchers can rapidly generate libraries of non-natural amino acids, thioethers, and mandelic acid analogs.
Downstream SN2 functionalization pathways for Methyl 2-chloro-2-(naphthalen-1-yl)acetate.
References
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[1] Sigma-Aldrich. methyl 2-chloro-2-(naphthalen-1-yl)acetate Product Page. Available at:
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[2] MilliporeSigma. methyl 2-chloro-2-(naphthalen-1-yl)acetate (CAS 1250731-69-1). Available at:
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[3] Fluorochem. Methyl 2-chloro-2-(naphthalen-1-yl)acetate Properties & Transport. Available at:
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[5] Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Available at:
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[4] Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available at:
